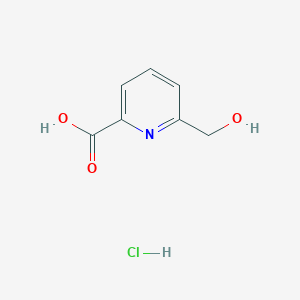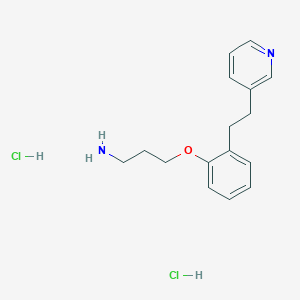
3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride
Vue d'ensemble
Description
3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride is a complex organic compound known for its versatility in various chemical, biological, medicinal, and industrial applications. Its structure includes a pyridinyl group, a phenoxy group, and a propylamine moiety, making it a compound of significant interest due to its potential reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride typically involves multiple steps:
Formation of Intermediate: Initially, a pyridin-3-yl ethyl halide is synthesized by halogenation of the appropriate pyridin-3-yl ethanone.
Etherification Reaction: The pyridin-3-yl ethyl halide is then reacted with a phenol under basic conditions to form the intermediate phenoxy compound.
Amination: The phenoxy intermediate is subjected to nucleophilic substitution with a propan-1-amine, leading to the desired amine compound.
Dihydrochloride Formation: Finally, the free base form of the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the synthesis process is scaled up, maintaining stringent reaction conditions and purification protocols to ensure high yield and purity. Automated synthesis and continuous flow chemistry are often employed to optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions often result in the hydrogenation of the pyridinyl or phenoxy groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various amides or ureas.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Reagents like acyl chlorides and isocyanates under anhydrous conditions.
Major Products Formed:
Oxidation: N-oxide derivatives of the amine.
Reduction: Reduced forms of the pyridinyl or phenoxy groups.
Substitution: Amides or ureas depending on the specific reagents used.
Applications De Recherche Scientifique
3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride finds extensive use in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its interaction with various biological molecules and potential as a biochemical tool.
Medicine: Investigated for therapeutic applications, especially in areas where modulation of amine-related pathways is crucial.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
Unique Features:
The presence of both pyridinyl and phenoxy groups provides dual functionality.
The propan-1-amine moiety offers potential for forming additional derivatives.
Comparaison Avec Des Composés Similaires
3-(2-(2-(Pyridin-4-yl)ethyl)phenoxy)propan-1-amine dihydrochloride: Similar structure with a different pyridinyl position.
3-(2-(2-(Quinolin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride: Features a quinoline ring instead of a pyridine.
This compound, 3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride, showcases a fascinating array of chemical reactivity and applications, making it a cornerstone in various research and industrial domains.
Propriétés
IUPAC Name |
3-[2-(2-pyridin-3-ylethyl)phenoxy]propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.2ClH/c17-10-4-12-19-16-7-2-1-6-15(16)9-8-14-5-3-11-18-13-14;;/h1-3,5-7,11,13H,4,8-10,12,17H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEGNSJTWBWYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CN=CC=C2)OCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


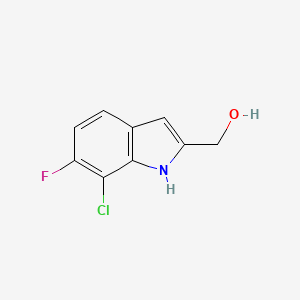
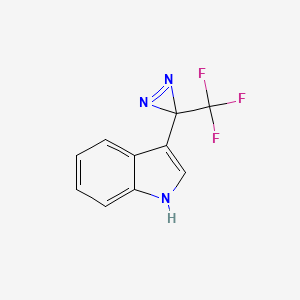
![1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1487260.png)
![3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1487261.png)
![[(2-Methylsulfonyl)phenyl]benzoic acid](/img/structure/B1487262.png)
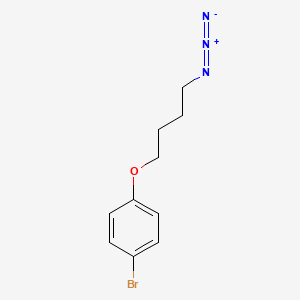
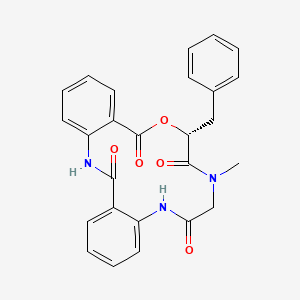
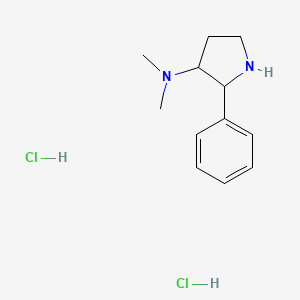
![2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one hydrochloride](/img/structure/B1487268.png)

![5-chloro-N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1487270.png)
![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1-sulfonamide](/img/structure/B1487272.png)
![tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]hept-5-ylcarbamate hydrochloride](/img/structure/B1487276.png)
